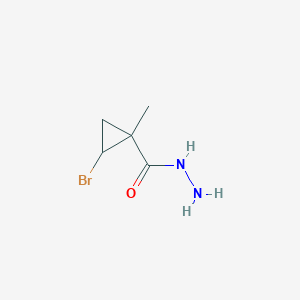
3-Bromo-8-iodo-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-8-iodo-1,5-naphthyridine” is a chemical compound with the molecular formula C8H4BrIN2 . It’s used in various chemical reactions and has a molecular weight of 334.94 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H4BrIN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder with a purity of 95%. It has a storage temperature of -10 degrees .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
3-Bromo-8-iodo-1,5-naphthyridine, as a part of the naphthyridine family, has been the subject of various synthetic and chemical property studies. For instance, Malm et al. (1994) developed procedures for preparing thieno[c]-fused naphthyridines, which are structurally related to this compound. They used palladium-catalyzed coupling reactions, highlighting the versatility of these compounds in synthetic chemistry (Malm, Rehn, Hörnfeldt, & Gronowitz, 1994).
Chemical Reactions and Mechanisms
Studies have also explored the chemical reactions and mechanisms involving naphthyridines. Czuba (2010) investigated the rearrangements during the amination of bromo-naphthyridines, which could involve a naphthyridyne as an intermediate. This research provides insight into the complex chemical behavior of such compounds (Czuba, 2010).
Potential Applications in Various Fields
The broad range of chemical properties of this compound suggests potential applications in several fields. For example, Balkenhohl et al. (2017) described the use of naphthyridine scaffolds in OLED materials and as potential antibacterial agents. This indicates the potential of this compound in electronics and pharmaceuticals (Balkenhohl, Greiner, Makarov, Heinz, Karaghiosoff, Zipse, & Knochel, 2017).
Wirkmechanismus
Target of Action
It’s known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a great variety of biological activities
Mode of Action
It’s known that 1,5-naphthyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . These interactions could potentially influence its mode of action.
Biochemical Pathways
Given the biological activities exhibited by 1,5-naphthyridine derivatives, it can be inferred that this compound may interact with various biochemical pathways .
Result of Action
Given the biological activities exhibited by 1,5-naphthyridine derivatives, it can be inferred that this compound may have various molecular and cellular effects .
Eigenschaften
IUPAC Name |
3-bromo-8-iodo-1,5-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXAELDBYVMSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=NC2=C1I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2580716.png)

![4-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thiomorpholine](/img/structure/B2580718.png)




![(2E)-3-(dimethylamino)-1-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2580729.png)




![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2580737.png)
